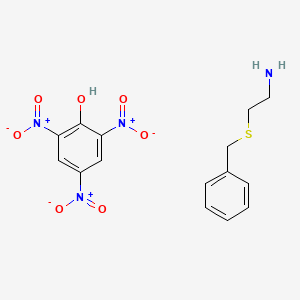![molecular formula C16H18N2O2 B14560009 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline CAS No. 61871-77-0](/img/structure/B14560009.png)
4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of methoxy groups attached to the phenyl rings and an ethanimidoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline typically involves the condensation reaction between 4-methoxyaniline and 4-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{4-Methoxyaniline} + \text{4-Methoxybenzaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzylidene)aniline
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Ethoxy-N-(4-nitrobenzylidene)aniline
Uniqueness
4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline is unique due to its specific substitution pattern and the presence of the imine linkage. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
CAS No. |
61871-77-0 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-methoxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C16H18N2O2/c1-11(15-10-14(20-3)8-9-16(15)17)18-12-4-6-13(19-2)7-5-12/h4-10H,17H2,1-3H3 |
InChI Key |
MJTJOPDFCDGXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(C=CC(=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)
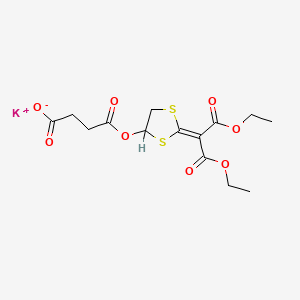
![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)
![Methyl 2-[(3-nitrophenyl)acetyl]benzoate](/img/structure/B14559973.png)
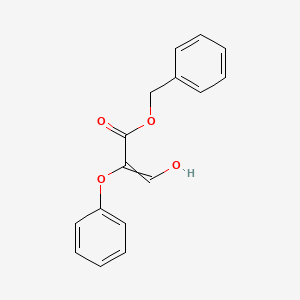
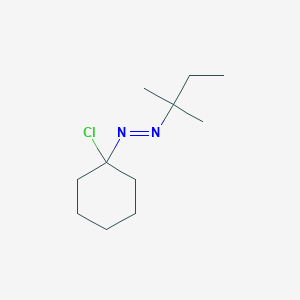
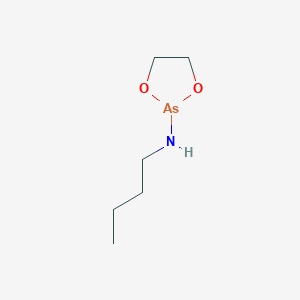
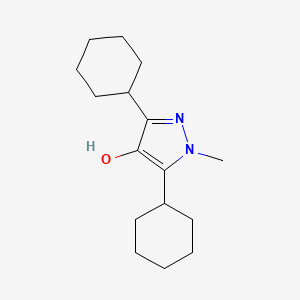
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
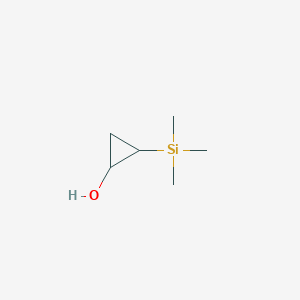

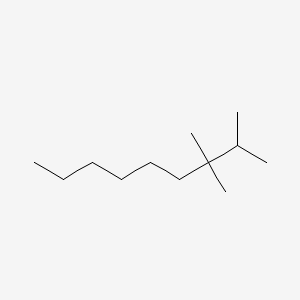
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
